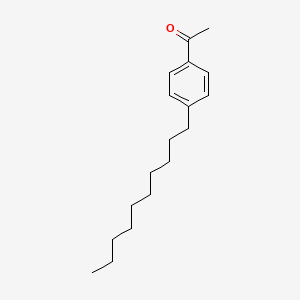

1-(4-Decylphenyl)ethanone

Descripción general

Descripción

1-(4-Decylphenyl)ethanone is an organic compound with the molecular formula C18H28O. It is characterized by a phenyl ring substituted with a decyl group at the para position and an ethanone group at the meta position. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Decylphenyl)ethanone can be synthesized through Friedel-Crafts acylation. The reaction involves the acylation of 4-decylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of acetyl chloride to a solution of 4-decylbenzene and aluminum chloride, followed by the removal of the by-products through distillation. The final product is purified using recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Decylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-Decylphenyl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 1-(4-Decylphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-(4-Decylphenyl)ethanoic acid.

Reduction: 1-(4-Decylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(4-Decylphenyl)ethanone serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block for chemists. Some notable applications include:

-

Synthesis of Functional Groups : The compound can be transformed into various derivatives through oxidation and reduction reactions. For example:

- Oxidation : Can yield 1-(4-Decylphenyl)ethanoic acid using potassium permanganate or chromium trioxide.

- Reduction : Can produce 1-(4-Decylphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Reagent in Chemical Processes : It is utilized as a reagent in reactions involving electrophilic aromatic substitutions, where it acts as a source of the decyl group.

Materials Science

In materials science, this compound is recognized for its role in the development of liquid crystals and other advanced materials. The hydrophobic nature of the long decyl chain contributes to its utility in creating materials with specific physical properties, such as:

- Thin-Film Formation : It serves as a reference material for calibrating instruments used to analyze thin films' chemical composition.

- Liquid Crystal Applications : The compound's unique molecular structure allows it to be incorporated into liquid crystal displays (LCDs), enhancing their performance and stability.

Pharmaceutical Research

This compound is being investigated for its potential applications in pharmaceutical research. Its biochemical properties make it suitable for exploring interactions with biological systems, particularly concerning lipid interactions due to its long alkyl chain. Key areas include:

Mecanismo De Acción

The mechanism of action of 1-(4-Decylphenyl)ethanone involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the compound accepts electrons, resulting in the formation of alcohols. The phenyl ring’s electrophilic aromatic substitution reactions involve the generation of a carbocation intermediate, which is stabilized by the aromatic system.

Comparación Con Compuestos Similares

- 1-(4-Octylphenyl)ethanone

- 1-(4-Hexylphenyl)ethanone

- 1-(4-Dodecylphenyl)ethanone

Comparison: 1-(4-Decylphenyl)ethanone is unique due to its specific alkyl chain length, which influences its physical properties and reactivity. Compared to 1-(4-Octylphenyl)ethanone and 1-(4-Hexylphenyl)ethanone, it has a longer alkyl chain, resulting in higher hydrophobicity and different interaction patterns in biological systems. Compared to 1-(4-Dodecylphenyl)ethanone, it has a shorter alkyl chain, which may affect its solubility and melting point.

Actividad Biológica

1-(4-Decylphenyl)ethanone, a compound belonging to the class of ketones, has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{15}H_{22}O

- Molecular Weight : 234.34 g/mol

This compound features a decyl group attached to a phenyl ring, which is further connected to an ethanone moiety. The presence of the long hydrophobic decyl chain may influence its lipophilicity and biological interactions.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of phenolic compounds has been well documented, suggesting that this compound may also possess such capabilities. A study focusing on various phenolic compounds demonstrated that certain derivatives exhibit high levels of antioxidant activity, which could be extrapolated to similar ketones .

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. For example, some ketones have been evaluated for their efficacy against various bacterial strains. A review highlighted the potential of certain alkylated phenolic compounds in exhibiting antimicrobial effects, suggesting that this compound could be explored in this context .

Case Study 1: Antioxidant Properties

In a comparative study of phenolic compounds extracted from discarded young fig fruits (DYFFs), it was found that certain phenolic derivatives exhibited strong antioxidant activity. The study quantified the total phenol content and identified key active components, providing a framework for understanding how similar structures may function as antioxidants .

Case Study 2: Antimicrobial Efficacy

A review of antimicrobial azo molecules indicated that structural modifications in phenolic compounds could enhance their antimicrobial efficacy. This suggests that derivatives of this compound may be synthesized and tested for improved activity against specific pathogens .

Research Findings Summary

Propiedades

IUPAC Name |

1-(4-decylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16(2)19/h12-15H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICORQKDHLXIGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958645 | |

| Record name | 1-(4-Decylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37593-06-9 | |

| Record name | 1-(4-Decylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37593-06-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Decylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.